![molecular formula C17H20BrN3O B2945974 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380088-08-2](/img/structure/B2945974.png)
5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is not fully understood. However, studies have shown that it may work by inhibiting specific enzymes or proteins involved in tumor growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been found to reduce oxidative stress and protect against neurotoxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing analogs of 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine with improved potency and selectivity for specific targets.
Synthesemethoden
The synthesis of 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves the reaction of 4-aminopyrimidine with 4-bromo-2-chloropyrimidine in the presence of potassium carbonate and 1-[(2-methylphenyl)methyl]piperidine-4-carboxaldehyde. The reaction is carried out in anhydrous acetonitrile at 80°C for 24 hours, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, it has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-13-4-2-3-5-14(13)12-21-8-6-16(7-9-21)22-17-19-10-15(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNGHKGMNXLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2945892.png)
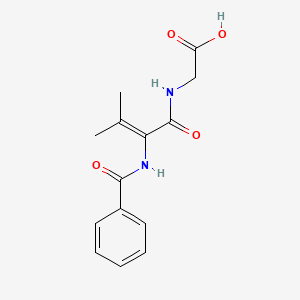
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2945894.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2945895.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2945896.png)
![3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2945897.png)
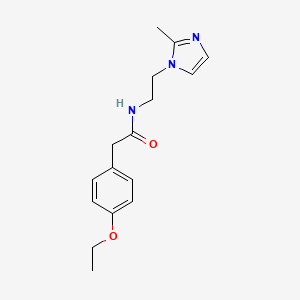
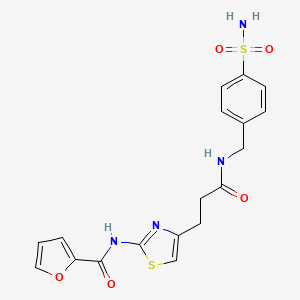
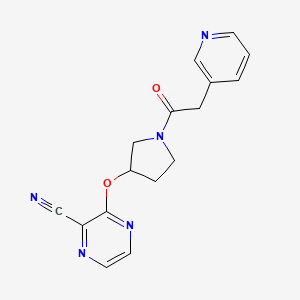

![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2945907.png)
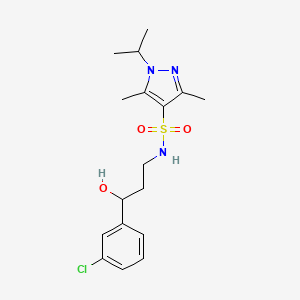

![N-{3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2945914.png)